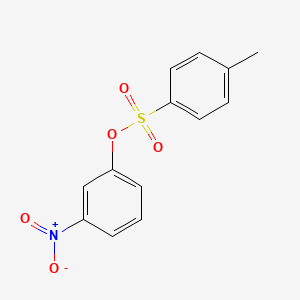

3-Nitrophenyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6905. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-nitrophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c1-10-5-7-13(8-6-10)20(17,18)19-12-4-2-3-11(9-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMIQVSVATYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192273 | |

| Record name | p-Toluenesulfonic acid, m-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3899-90-9 | |

| Record name | Benzenesulfonic acid, 4-methyl-, 3-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3899-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid, m-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003899909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3899-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonic acid, m-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Toluenesulfonic acid, m-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate, often referred to as 3-nitrophenyl tosylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the mechanistic underpinnings, the rationale behind procedural choices, and the critical parameters for ensuring a safe, efficient, and reproducible synthesis.

Introduction and Strategic Importance

This compound is a valuable intermediate in organic synthesis. The tosylate group is an excellent leaving group, making the compound a versatile substrate for nucleophilic substitution reactions. The presence of the nitro group on the phenyl ring activates it for such reactions and provides a synthetic handle for further functionalization, such as reduction to an amine. This compound and its analogs serve as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.[1][2]

This guide will detail a robust and validated protocol for its preparation via the esterification of 3-nitrophenol with 4-toluenesulfonyl chloride (tosyl chloride).

Reaction Principle and Mechanism

The synthesis of 3-nitrophenyl tosylate from 3-nitrophenol and tosyl chloride is a classic example of a Schotten-Baumann-type reaction. The core transformation is the formation of a sulfonate ester from a phenol and a sulfonyl chloride.

Core Mechanism: The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of tosyl chloride.[3] The process is significantly facilitated by a base, typically a tertiary amine like pyridine or triethylamine.

The Critical Role of the Base:

-

Deprotonation: The base deprotonates the phenol, forming the more nucleophilic phenoxide ion.

-

Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting phenol or the product and driving the reaction to completion.[4]

-

Nucleophilic Catalysis (in the case of Pyridine): Pyridine offers a distinct advantage beyond simple acid scavenging. Being more nucleophilic than the phenol, pyridine can first attack the tosyl chloride to form a highly reactive N-tosylpyridinium salt.[5][6][7] This intermediate is significantly more electrophilic than tosyl chloride itself, leading to a faster and more efficient reaction with the phenoxide.

Materials and Reagents

Accurate quantification and quality of reagents are paramount for the success and reproducibility of the synthesis.

| Reagent | CAS No. | Formula | MW ( g/mol ) | Moles (equiv.) | Amount | Role |

| 3-Nitrophenol | 554-84-7 | C₆H₅NO₃ | 139.11 | 1.0 | e.g., 5.00 g | Substrate |

| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | 1.1 - 1.2 | e.g., 7.50 g | Tosylating Agent |

| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | ~2.5 | e.g., 7.1 mL | Base/Catalyst |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | - | ~100 mL | Solvent |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | HCl | 36.46 | - | As needed | Work-up |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | - | As needed | Work-up |

| Brine (Saturated NaCl aq.) | 7647-14-5 | NaCl | 58.44 | - | As needed | Work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | - | As needed | Drying Agent |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution of each step logically leads to a high-purity final product.

Step 1: Reagent Preparation and Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitrophenol (1.0 eq.).

-

Dissolve the 3-nitrophenol in anhydrous dichloromethane (~15 mL per gram of phenol).

-

Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the base and tosylating agent.

-

Slowly add anhydrous pyridine (2.5 eq.) to the stirred solution.

Step 2: Tosylation Reaction

-

To the cold, stirred solution, add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise over 15-20 minutes. Maintain the internal temperature below 5 °C. The formation of a precipitate (pyridinium hydrochloride) is expected.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 3-nitrophenol spot is consumed.

Step 3: Work-up and Isolation

-

Cool the reaction mixture again to 0 °C and cautiously quench by adding cold water.

-

Transfer the mixture to a separatory funnel. Dilute with additional dichloromethane.

-

Wash the organic layer sequentially with:

-

Cold 1 M HCl (2 x volume of organic layer) to remove excess pyridine.

-

Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Water.

-

Brine to facilitate phase separation.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Step 4: Purification and Characterization

-

The crude solid is typically purified by recrystallization. A suitable solvent system is ethanol or a mixture of ethyl acetate and hexanes.

-

Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

Characterization: The identity and purity of the final product should be confirmed by:

-

Melting Point: Compare with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

-

IR Spectroscopy: To identify characteristic functional group stretches (e.g., SO₂, NO₂).

-

Process Workflow and Logic

The entire synthesis can be visualized as a logical sequence of operations designed to maximize yield and purity.

Caption: Workflow for the synthesis of 3-nitrophenyl tosylate.

Safety and Hazard Management

A thorough understanding of the hazards associated with the reagents is essential for safe execution.

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and reacts with water to produce HCl.[8][9][10] Handle in a well-ventilated fume hood, wearing gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust.[9]

-

3-Nitrophenol: Toxic if swallowed, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE).

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work exclusively in a fume hood.

-

Dichloromethane (DCM): A volatile suspected carcinogen. All operations should be performed in a fume hood to avoid inhalation.

Spill & Waste Management: All waste, including aqueous washes and solvent from recrystallization, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Wet reagents/glassware (TsCl hydrolysis).- Insufficient base.- Incomplete reaction. | - Ensure all reagents are anhydrous and glassware is oven-dried.- Verify stoichiometry of pyridine.- Monitor reaction by TLC to confirm completion before work-up. |

| Product Fails to Crystallize | - Product is impure.- Incorrect recrystallization solvent. | - Wash crude product again to remove impurities.- Attempt recrystallization with a different solvent system (e.g., ethanol, isopropanol). |

| Oily Product After Work-up | - Residual pyridine or pyridinium salts. | - Ensure thorough washing with 1 M HCl during the work-up phase. |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain high yields of a pure product. The key to success lies in the use of anhydrous conditions, careful temperature control during the initial addition, and a thorough purification process. This versatile intermediate can then be confidently employed in subsequent synthetic transformations.

References

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?[Link]

-

Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(Pt 3), o750. [Link]

-

Khan Academy. Preparation of mesylates and tosylates. [Link]

-

Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. [Link]

-

Fu, W. C., So, C. M., Yuen, O. Y., Lee, I. T. C., & Kwong, F. Y. (2016). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Organic Chemistry Portal. [Link]

-

Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. [Link]

Sources

- 1. Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. westliberty.edu [westliberty.edu]

- 10. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

3-Nitrophenyl 4-methylbenzenesulfonate CAS number and IUPAC name

An In-depth Technical Guide to 3-Nitrophenyl 4-methylbenzenesulfonate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the sulfonate ester family, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its structure, which combines a reactive tosylate leaving group with an electron-deficient nitrophenyl ring, makes it a valuable intermediate for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, including its identification, synthesis, predicted properties, potential applications, and safety considerations. While detailed experimental data for this specific molecule is not widely available in public literature, this document synthesizes information from analogous compounds and fundamental chemical principles to offer a robust working knowledge for researchers.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 24332-90-5

It is important to note that while this CAS number is associated with the compound, comprehensive characterization data linked to this specific identifier is scarce in publicly accessible databases. Researchers should therefore verify the identity of any synthesized or procured material using standard analytical techniques.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 3-nitrophenol molecule esterified with p-toluenesulfonic acid. The key features are the sulfonate ester linkage, the electron-withdrawing nitro group on the phenyl ring, and the tosyl group.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are estimated based on the known values of its precursors (3-nitrophenol and 4-methylbenzenesulfonyl chloride) and related isomers. These values should be considered as approximations.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁NO₅S |

| Molecular Weight | 293.30 g/mol |

| Appearance | Likely a pale yellow to white crystalline solid |

| Melting Point | 90-100 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in many organic solvents (e.g., acetone, dichloromethane, ethyl acetate); insoluble in water. |

| pKa (of conjugate acid) | ~ -2.8 (strong acid) |

Synthesis of this compound

The most direct and common method for synthesizing aryl sulfonates is the reaction of a phenol with a sulfonyl chloride in the presence of a base. For this compound, this involves the reaction of 3-nitrophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride).

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride. The phenoxide ion, generated by the deprotonation of 3-nitrophenol by a base (e.g., triethylamine or pyridine), acts as the nucleophile. It attacks the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester.

Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Tosyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its dual chemical nature. The tosylate group is an excellent leaving group, making the compound a potent electrophile for introducing the 3-nitrophenoxy moiety into other molecules. The nitro group, in turn, can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical compounds.

As a Reactive Intermediate

This compound is an ideal substrate for nucleophilic aromatic substitution (SNAAr) reactions and cross-coupling reactions. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the tosylate group by a wide range of nucleophiles, such as amines, alcohols, and thiols.

Potential in Medicinal Chemistry

A closely related compound, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, is a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are potent inhibitors of histone deacetylase (HDAC)[1]. This suggests that this compound could similarly serve as a valuable building block for creating libraries of potential therapeutic agents. The 3-nitrophenoxy scaffold is present in a number of biologically active molecules.

Hypothetical Reaction as a Building Block

Sources

A Spectroscopic Guide to 3-Nitrophenyl 4-methylbenzenesulfonate: Elucidating Molecular Structure through NMR, IR, and MS Data

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Nitrophenyl 4-methylbenzenesulfonate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental observations, this guide aims to provide a robust, self-validating framework for the spectroscopic characterization of this compound.

Introduction

This compound, also known as 3-nitrophenyl tosylate, belongs to the class of sulfonate esters. Its molecular structure, comprising a tosyl group attached to a 3-nitrophenol moiety, makes it a versatile reagent in organic synthesis, often utilized in the introduction of the 3-nitrophenoxy group. Accurate and unambiguous characterization of this compound is paramount for its effective use and for ensuring the purity of subsequent products. This guide will systematically dissect the spectral data to provide a clear and authoritative understanding of its molecular architecture.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The molecule's key features include two aromatic rings, a sulfonate ester linkage, a nitro group, and a methyl group. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques discussed.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two rings and the methyl protons of the tosyl group. The electron-withdrawing nature of the nitro and sulfonate groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | -CH₃ |

| ~7.3-7.5 | m | 3H | H-2', H-6', H-5 |

| ~7.8 | d | 2H | H-3', H-5' |

| ~7.9 | d | 1H | H-6 |

| ~8.1 | s | 1H | H-2 |

| ~8.3 | d | 1H | H-4 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.

Interpretation:

-

Methyl Protons: A sharp singlet peak is anticipated around 2.4 ppm, corresponding to the three equivalent protons of the methyl group on the tosyl moiety.

-

Tosyl Aromatic Protons: The tosyl group's aromatic protons will appear as two distinct signals due to their different chemical environments. The protons ortho to the sulfonate group (H-3' and H-5') are expected to be downfield compared to the protons meta to it (H-2' and H-6'). This typically results in two doublets in the region of 7.3-7.8 ppm.

-

Nitrophenyl Aromatic Protons: The protons on the 3-nitrophenyl ring are the most deshielded due to the strong electron-withdrawing effects of both the nitro group and the sulfonate ester linkage. Their signals are expected to appear in the most downfield region of the spectrum, typically between 7.3 and 8.3 ppm. The splitting patterns will be complex due to meta and ortho coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~21.7 | -CH₃ |

| ~117.9 | C-2 |

| ~123.5 | C-6 |

| ~128.0 | C-4 |

| ~128.6 | C-3', C-5' |

| ~130.1 | C-2', C-6' |

| ~131.0 | C-5 |

| ~132.3 | C-4' |

| ~146.4 | C-1' |

| ~149.2 | C-3 |

| ~149.8 | C-1 |

Note: The predicted chemical shifts are based on computational models and data from analogous compounds.

Interpretation:

-

Methyl Carbon: The methyl carbon of the tosyl group will appear at the highest field (lowest ppm value), typically around 21.7 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the downfield region (110-150 ppm). The carbons directly attached to the electron-withdrawing nitro and sulfonate groups will be the most deshielded. Specifically, the carbon bearing the nitro group (C-3) and the carbon attached to the oxygen of the ester (C-1) are expected at the lower end of this range. The quaternary carbons (C-1', C-4', C-1, and C-3) will generally have lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1590-1450 | Medium-Strong | Aromatic C=C stretch |

| 1530-1500 | Strong | Asymmetric NO₂ stretch |

| 1370-1345 | Strong | Symmetric NO₂ stretch |

| 1380-1350 | Strong | Asymmetric S(=O)₂ stretch |

| 1190-1170 | Strong | Symmetric S(=O)₂ stretch |

| 1200-1000 | Strong | C-O and S-O stretch |

Interpretation:

-

Aromatic C-H Stretching: The presence of the two aromatic rings will be indicated by C-H stretching vibrations in the 3100-3000 cm⁻¹ region.

-

Nitro Group: The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Sulfonate Group: The sulfonate group will exhibit strong characteristic absorption bands for the asymmetric and symmetric S=O stretching, typically found around 1370 cm⁻¹ and 1180 cm⁻¹.

-

C-O and S-O Stretching: The C-O and S-O single bond stretching vibrations of the sulfonate ester linkage will appear in the fingerprint region, generally between 1200 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Molecular Ion: The exact mass of this compound (C₁₃H₁₁NO₅S) is 293.0358 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

Fragmentation Pattern:

The fragmentation of sulfonate esters in mass spectrometry often involves the cleavage of the S-O and C-O bonds.

Caption: Proposed mass spectrometry fragmentation of this compound.

Interpretation:

-

Tosyl Cation (m/z 155): A prominent peak is expected at m/z 155, corresponding to the stable tosyl cation ([CH₃C₆H₄SO₂]⁺), formed by the cleavage of the S-O bond.

-

Tropylium Ion (m/z 91): The tosyl cation can further lose a molecule of sulfur dioxide (SO₂) to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

-

Nitrophenoxy Radical (m/z 138): The radical cation of the 3-nitrophenoxy group ([OC₆H₄NO₂]⁺˙) may also be observed at m/z 138, resulting from the cleavage of the S-O bond.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon appropriate experimental procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion (for ESI) or a heated probe (for EI).

-

Ionization: Utilize either Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and synergistic approach to the structural elucidation of this compound. The characteristic signals and fragmentation patterns discussed in this guide serve as a reliable reference for the unambiguous identification and quality control of this important chemical intermediate. By understanding the principles behind the spectral data, researchers can confidently verify the structure and purity of their materials, ensuring the integrity of their scientific endeavors.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Crystal structure of 3-Nitrophenyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Predicted Crystal Structure of 3-Nitrophenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of this compound. While the experimental crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from the closely related analogue, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, in conjunction with established principles of molecular geometry and intermolecular interactions, to construct a detailed and scientifically grounded predictive model. This guide offers insights into the anticipated molecular conformation, crystal packing, and stabilizing forces, serving as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

Introduction

Sulfonate esters are a significant class of organic compounds, recognized for their roles as versatile intermediates in organic synthesis and as key structural motifs in various biologically active molecules.[1] The specific compound, this compound, combines the structural features of a nitrophenyl group and a tosylate group, suggesting its potential utility in chemical synthesis as a leaving group or as a scaffold for novel derivatives.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method for elucidating these structures.[2][3] In the absence of experimental data for this compound, this guide presents a predictive analysis based on the known crystal structure of its fluorinated analogue, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[4][5][6] By comparing the two structures, we can infer the likely crystallographic parameters and intermolecular interactions that govern the solid-state architecture of the title compound.

Methodology: A Predictive Approach

Proposed Synthesis

The synthesis of this compound can be plausibly achieved through a nucleophilic substitution reaction between 3-nitrophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. This method is analogous to the reported synthesis of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[4][5]

Experimental Protocol:

-

To a solution of 3-nitrophenol in a suitable aprotic solvent (e.g., chloroform or dichloromethane) at 0 °C, add a base such as pyridine or triethylamine dropwise.

-

To this mixture, add p-toluenesulfonyl chloride in small portions.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Upon completion, the reaction would be worked up by washing with dilute acid and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

The crude product would then be purified by recrystallization from a suitable solvent system, such as ethanol, to yield crystals suitable for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: The Standard for Structure Elucidation

The definitive determination of a crystal structure is accomplished through single-crystal X-ray diffraction.[2][3] A suitable single crystal of the synthesized this compound would be mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are then used to determine the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms.[3] This technique provides detailed information on bond lengths, bond angles, and the overall molecular conformation, as well as the packing of molecules within the crystal lattice.[2]

Predicted Molecular and Crystal Structure

Molecular Geometry

The molecular structure of this compound is presented below. The key structural feature is the sulfonate ester linkage between the 3-nitrophenyl and 4-methylphenyl rings.

Figure 1: Predicted Molecular Structure of this compound.

Based on the structure of the fluoro-analogue, a significant dihedral angle is expected between the planes of the two aromatic rings. For 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, this angle is 47.63 (14)°.[4][5][6] A similar non-planar conformation is predicted for the title compound, arising from steric hindrance and electronic effects around the sulfonate linkage.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value | Rationale/Comparison |

| Bond Lengths (Å) | ||

| S–O(ester) | ~1.60 | Typical single bond length. |

| S=O | ~1.43 | Typical double bond length. |

| S–C | ~1.76 | Consistent with related structures.[7] |

| C–N (nitro) | ~1.48 | Standard for nitroarenes. |

| N=O (nitro) | ~1.22 | Standard for nitroarenes. |

| Bond Angles (°) ** | ||

| O=S=O | ~120 | Similar to related sulfonates.[7] |

| C–O–S | ~118 | Influenced by steric factors. |

| C–S–O | ~105 | Consistent with tetrahedral sulfur. |

| Torsion Angles (°) ** | ||

| C–O–S–C | ~60-70 | A gauche conformation is expected, similar to a polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate which has a torsion angle of -62.0 (3)°.[8] |

Predicted Crystallographic Data

The crystal system and space group of this compound are likely to be similar to its fluoro-analogue, which crystallizes in the orthorhombic system with the space group Pna21.[5] This is a common space group for chiral or polar molecules that crystallize in a non-centrosymmetric manner.

Table 2: Predicted Crystallographic Data

| Parameter | Predicted Value | Based on 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate[4][5] |

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | Pna21 | Pna21 |

| a (Å) | ~14.3 | 14.2596 (5) |

| b (Å) | ~11.5 | 11.4800 (3) |

| c (Å) | ~8.4 | 8.3602 (2) |

| V (ų) | ~1370 | 1368.57 (7) |

| Z | 4 | 4 |

The substitution of a fluorine atom with a hydrogen atom is not expected to dramatically alter the overall molecular shape and volume, thus the unit cell parameters are predicted to be quite similar.

Predicted Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is determined by a network of intermolecular interactions.[1][9][10] For this compound, the following interactions are predicted to be significant:

-

π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will be a dominant feature in the crystal packing. In the fluoro-analogue, these interactions are observed with a centroid-centroid distance of 3.7806 (16) Å.[4][5][6] A similar offset or parallel-displaced stacking arrangement is anticipated for the title compound.

-

C–H···O Hydrogen Bonding: Weak C–H···O hydrogen bonds are expected to play a crucial role in the supramolecular assembly. The oxygen atoms of the sulfonate and nitro groups are potent hydrogen bond acceptors. Aromatic and methyl C-H groups will act as donors, forming a complex network of interactions that contribute to the overall stability of the crystal structure.

The absence of the highly electronegative fluorine atom in the title compound may lead to subtle changes in the electronic distribution and, consequently, the strength and geometry of these intermolecular interactions compared to the fluoro-analogue. However, the overall packing motif is expected to be conserved.

Figure 2: Standard Workflow for Crystal Structure Determination.

Conclusion

This technical guide has presented a detailed predictive analysis of the crystal structure of this compound. By leveraging data from the closely related 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate and fundamental principles of crystallography, a robust model of the molecular geometry, crystal packing, and intermolecular interactions has been constructed. It is predicted that the molecule will adopt a non-planar conformation and will crystallize in an orthorhombic system, with π-π stacking and C–H···O hydrogen bonds being the primary forces governing the supramolecular architecture. This predictive guide offers valuable insights for researchers and serves as a foundational reference pending experimental verification.

References

-

European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

-

ResearchGate. (2022, October 10). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Retrieved from [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, April 1). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, July 30). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dialkyl-2,6-diaminoanthraquinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

ResearchGate. (n.d.). (PDF) 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (2025, December 9). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Retrieved from [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. mkuniversity.ac.in [mkuniversity.ac.in]

- 3. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 3-Nitrophenyl 4-methylbenzenesulfonate in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and application of the solubility of 3-Nitrophenyl 4-methylbenzenesulfonate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility in a Molecule's Journey

This compound, a molecule featuring a nitro-substituted aromatic ring linked to a tosylate group, presents a unique solubility profile that is pivotal to its application. Whether in the context of a pharmaceutical intermediate or a reactant in complex organic synthesis, understanding its solubility is not merely an academic exercise; it is a prerequisite for process optimization, reaction kinetics control, and ultimately, the successful outcome of its intended application. This guide will deconstruct the factors governing its solubility, provide robust methodologies for its experimental determination, and offer insights into the practical implications of this fundamental physicochemical property.

Part 1: Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solvated state. For this compound, this equilibrium is influenced by a combination of intermolecular forces dictated by its distinct functional groups: the polar nitro group, the bulky and relatively non-polar tosyl group, and the aromatic rings.

Molecular Structure and its Polarity Implications

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule possesses:

-

A highly polar nitro group (-NO2): This group is a strong electron-withdrawing group, creating a significant dipole moment on the phenyl ring.

-

A sulfonate ester group (-SO3-): This group is also polar and capable of acting as a hydrogen bond acceptor.

-

Two aromatic rings: These contribute to van der Waals forces and can participate in π-π stacking interactions.

-

A methyl group (-CH3): This adds a non-polar character to the tosyl moiety.

The interplay of these groups results in a molecule with considerable polarity, suggesting that it will be more soluble in polar solvents. The general principle of "like dissolves like" serves as a primary, albeit simplified, guide.[1]

The Role of the Solvent

The choice of solvent is paramount in determining the extent to which this compound will dissolve. Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective at solvating the polar nitro and sulfonate groups.

-

Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) These solvents have significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating polar solutes through dipole-dipole interactions.

-

Non-polar Solvents: (e.g., hexane, toluene) These solvents primarily interact through weak van der Waals forces and are generally poor solvents for polar compounds like this compound.

Predictive Models: An Emerging Frontier

While experimental determination remains the gold standard, computational models are increasingly used to predict solubility.[2][3] Machine learning algorithms, trained on large datasets of known compound solubilities, can provide valuable estimations.[4][5][6] These models typically use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict the solubility (often expressed as logS).[5] For this compound, a predictive model would likely classify it as having low solubility in non-polar solvents and moderate to high solubility in polar aprotic solvents.

Part 2: Experimental Determination of Solubility

A rigorous experimental protocol is essential for obtaining reliable solubility data. The following section outlines a detailed workflow for determining the solubility of this compound.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Experimental Workflow: A Step-by-Step Guide

The following protocol describes the isothermal equilibrium method, a reliable technique for determining solubility.[7]

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

Step 2: Phase Separation

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

Step 3: Sample Preparation for Analysis

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed pipette to avoid premature crystallization.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) in a volumetric flask. This dilution factor is crucial for accurate back-calculation.

Step 4: Quantification

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

For HPLC: Develop a method that provides a sharp, well-resolved peak for this compound. Create a calibration curve by injecting known concentrations of the compound.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for the compound. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert Law.

-

Quantify the concentration of this compound in the diluted samples by comparing their response (peak area or absorbance) to the calibration curve.

Step 5: Calculation of Solubility

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental solubility determination process.

Caption: Experimental workflow for solubility determination.

Part 3: Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (g/L) |

| Hexane | 0.1 | 1.88 | Expected to be very low |

| Toluene | 2.4 | 2.38 | Expected to be low |

| Dichloromethane | 3.1 | 9.08 | Expected to be moderate |

| Ethyl Acetate | 4.4 | 6.02 | Expected to be moderate |

| Acetone | 5.1 | 20.7 | Expected to be high |

| Ethanol | 5.2 | 24.5 | Expected to be moderate to high |

| Methanol | 6.6 | 32.7 | Expected to be moderate to high |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Expected to be high |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Expected to be very high |

Note: The solubility values are expected trends based on the principles of "like dissolves like." Actual experimental data is required for precise values.

Interpreting the Results: A Causal Analysis

The expected trend of increasing solubility with increasing solvent polarity is a direct consequence of the intermolecular forces at play.

-

In non-polar solvents like hexane and toluene, the energy required to break the crystal lattice of the highly polar this compound is not sufficiently compensated by the weak van der Waals interactions with the solvent.

-

In polar aprotic solvents like acetone, DMF, and DMSO, the strong dipole-dipole interactions between the solvent and the polar nitro and sulfonate groups of the solute effectively overcome the lattice energy, leading to high solubility.

-

In polar protic solvents like methanol and ethanol, while there are favorable dipole-dipole interactions, the hydrogen bonding network of the solvent itself must be disrupted to accommodate the solute. This can sometimes lead to slightly lower solubility compared to polar aprotic solvents of similar polarity, depending on the specific interactions.

Part 4: Practical Applications in Research and Development

Understanding the solubility of this compound has direct implications for its use in various applications.

Reaction Chemistry

-

Solvent Selection: The solubility data guides the choice of an appropriate solvent to ensure that the reactants are in the same phase, which is crucial for reaction kinetics. For reactions involving this compound, polar aprotic solvents like DMF or acetone would likely be good choices.

-

Product Isolation and Purification: Solubility differences are exploited in crystallization and precipitation techniques. A solvent in which the desired product has low solubility at a lower temperature can be used for effective purification.

Drug Development

If this compound is a precursor to an active pharmaceutical ingredient (API), its solubility will influence:

-

Process Development: The efficiency of synthesis and purification steps.

-

Formulation: While not the final API, understanding the solubility of intermediates can provide insights into the challenges that may be faced with the final, structurally related API.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its molecular structure and the nature of the solvent. This guide has provided a theoretical framework for understanding these interactions, a detailed experimental protocol for its determination, and an analysis of the practical implications of the resulting data. By combining predictive understanding with rigorous experimental validation, researchers can effectively harness the properties of this compound for their specific applications in chemical synthesis and drug development.

References

-

Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Palmer, D.S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9519. Available at: [Link]

-

Attia, L., Burns, J., & Green, W. (2023). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

-

Al-Atrash, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 91. Available at: [Link]

-

Sato, H., et al. (2021). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical and Engineering Data, 66(10), 3845-3852. Available at: [Link]

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Thermal stability and decomposition of 3-Nitrophenyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Nitrophenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As an intermediate potentially utilized in the synthesis of novel therapeutics, a thorough understanding of its thermal behavior is paramount for safe handling, process optimization, and ensuring product purity. This document outlines detailed methodologies for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses the anticipated decomposition pathways based on the compound's structural characteristics, and provides essential safety considerations. The insights presented herein are synthesized from established principles of organic chemistry and thermal analysis of analogous nitroaromatic and sulfonate ester compounds.

Introduction

This compound is an aromatic sulfonate ester containing a nitro functional group. While specific applications are not extensively documented in public literature, its structural motifs are common in medicinal chemistry, where arylsulfonates serve as key intermediates. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and stability.[1] Understanding the thermal limitations of this compound is a critical aspect of its application in drug development, preventing unwanted degradation during synthesis, purification, and storage. This guide serves as a foundational resource for researchers, offering both theoretical insights and practical experimental protocols.

Molecular Structure and its Influence on Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular architecture. The key functional groups at play are the sulfonate ester linkage (-SO₂-O-) and the nitro group (-NO₂) attached to one of the aromatic rings.

-

Aromatic Systems: The two benzene rings provide a stable core to the molecule.

-

Sulfonate Ester Group: The S-O and C-O bonds within the ester linkage are potential sites for thermal cleavage.

-

Nitro Group: The C-NO₂ bond is known to be a thermally labile point in many nitroaromatic compounds, often initiating decomposition.[2][3] The electron-withdrawing nature of the nitro group can also influence the stability of the entire molecule.[1]

The interplay of these groups dictates the temperature at which decomposition begins and the subsequent fragmentation pattern.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the presence of volatile components.

Experimental Workflow:

Caption: TGA Experimental Workflow.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).

-

Instrument Setup: Place the sample in a calibrated thermogravimetric analyzer.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a linear heating rate (e.g., 10 K/min).[6]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Experimental Workflow:

Caption: DSC Experimental Workflow.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature beyond its expected decomposition.

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Determine the melting point (Tₘ), enthalpy of fusion (ΔHբᵤₛ), and the temperature and enthalpy of decomposition.

Anticipated Thermal Profile and Data Summary

Based on the thermal behavior of similar aromatic sulfonate esters and nitroaromatic compounds, a hypothetical thermal profile for this compound can be predicted.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Technique | Predicted Value | Significance |

| Melting Point (Tₘ) | DSC | 100 - 150 °C | Defines the solid-to-liquid phase transition. |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | 200 - 280 °C | Indicates the temperature at which significant mass loss begins. |

| Peak Decomposition Temp (Tₚₑₐₖ) | TGA/DSC | 250 - 350 °C | Temperature of maximum rate of decomposition. |

| Mass Loss | TGA | > 80% | Total mass lost during thermal decomposition. |

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely a complex process involving multiple steps. Based on literature on the decomposition of nitroaromatic compounds, the initiation step is often the homolytic cleavage of the C-NO₂ bond.[3][7] However, the sulfonate ester linkage also presents a potential point of initial bond scission.

A plausible decomposition pathway could be initiated by the cleavage of the ester's S-O bond, followed by subsequent fragmentation of the resulting radicals.

Proposed Initial Decomposition Steps:

Caption: Proposed Initial Decomposition Pathway.

The initial fragmentation likely leads to a cascade of secondary reactions, producing gaseous products such as sulfur dioxide (SO₂), nitrogen oxides (NOₓ), carbon dioxide (CO₂), and water. The exact nature and proportion of these products would require analysis of the evolved gases, for instance, by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Safety and Handling Precautions

As with many nitroaromatic compounds, this compound should be handled with care, especially when subjected to heat.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or decomposition products.[8][9]

-

Thermal Hazards: Avoid heating the compound in a closed container, as the evolution of gaseous decomposition products could lead to a pressure buildup. Be aware of the potential for rapid or exothermic decomposition at elevated temperatures.

-

Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. The proposed experimental protocols offer a systematic approach to characterizing its thermal properties, which is essential for its safe and effective use in research and development. While the predicted thermal behavior and decomposition mechanism are based on sound chemical principles and data from analogous compounds, empirical verification through the described analytical techniques is strongly recommended.

References

-

Ju, X., & Yudin, A. K. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]

-

Chakraborty, D., & Muller, R. P. (2003). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 107(43), 9347-9355. [Link]

-

Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

-

Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

-

Stengler, E., & Schossig, M. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(16), 4683. [Link]

-

Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

-

Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Institutes of Health. [Link]

-

Kiran, V., & Jana, T. (2018). Thermal behavior description by TGA and DSC. ResearchGate. [Link]

-

Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. PubMed. [Link]

-

Pandey, J., Chauhan, A., & Jain, R. K. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 279(2), 469-473. [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

-

Smith, A. M., & Tiekink, E. R. T. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1143. [Link]

-

Bures, F., & Kulhanek, J. (2018). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. International Journal of Molecular Sciences, 19(11), 3343. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. mt.com [mt.com]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate: Starting Materials and Core Protocol

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate, a valuable intermediate in organic and medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a scientifically robust and practical framework, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

The Core Synthesis Strategy: Tosylation of 3-Nitrophenol

The most direct and widely adopted method for synthesizing this compound is through the tosylation of 3-nitrophenol. This reaction is a specific type of O-sulfonylation, where the hydroxyl group of the phenol is converted into a sulfonate ester. The resulting tosylate group is an excellent leaving group, making the product a versatile substrate for subsequent nucleophilic substitution and cross-coupling reactions.

The overall transformation involves the reaction of 3-nitrophenol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Caption: Overall workflow for the synthesis of this compound.

In-Depth Analysis of Starting Materials and Reagents

The selection of each chemical in a synthesis is a critical decision rooted in its specific chemical properties and role. The table below summarizes the key components for this procedure.

| Role in Reaction | IUPAC Name | Common Name/Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Nucleophile | 3-Nitrophenol | m-Nitrophenol | 554-84-7[1][2][3] | C₆H₅NO₃ | 139.11[1][3] |

| Electrophile | 4-Methylbenzene-1-sulfonyl chloride | Tosyl Chloride (TsCl) | 98-59-9[4][5] | C₇H₇ClO₂S | 190.65[4][5] |

| Base & Catalyst | Pyridine | Py | 110-86-1[6][7][8] | C₅H₅N | 79.10[6][7] |

| Solvent | Dichloromethane | Methylene Chloride (DCM) | 75-09-2[9][10][11] | CH₂Cl₂ | 84.93[9][10] |

Expertise & Experience: The "Why" Behind Each Choice

-

3-Nitrophenol (The Nucleophile): As the phenolic starting material, 3-nitrophenol provides the core aryl structure. The presence of the electron-withdrawing nitro group (-NO₂) at the meta position significantly increases the acidity of the phenolic proton compared to phenol itself. This makes deprotonation by a mild base like pyridine more favorable. While the resulting phenoxide is stabilized by resonance, the strong inductive effect of the nitro group also reduces its nucleophilicity. This is a crucial consideration for reaction kinetics, necessitating an efficient electrophile.

-

p-Toluenesulfonyl Chloride (TsCl - The Electrophile): TsCl is the reagent of choice for introducing the tosylate group. The sulfur atom is highly electrophilic, being bonded to two strongly electronegative oxygen atoms and a chlorine atom. The chloride ion is an excellent leaving group, facilitating nucleophilic attack by the 3-nitrophenoxide. Its solid nature and relative stability (when kept dry) make it convenient to handle in the lab.[12]

-

Pyridine (The Base & Catalyst): The role of pyridine is multifaceted and represents a key mechanistic insight.

-

Base: It acts as a mild base to deprotonate the acidic 3-nitrophenol, generating the nucleophilic phenoxide. It also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the products.[13]

-

Nucleophilic Catalyst: Pyridine is a more potent nucleophile than the alcohol. It can attack the electrophilic sulfur atom of TsCl to form a highly reactive N-tosylpyridinium salt intermediate. This intermediate is significantly more electrophilic than TsCl itself, making it more susceptible to attack by the less nucleophilic 3-nitrophenoxide. This catalytic cycle accelerates the reaction significantly.[14]

-

-

Dichloromethane (DCM - The Solvent): DCM is a preferred solvent for this reaction due to several factors. It is a relatively polar aprotic solvent, capable of dissolving the starting materials and intermediates. Its low boiling point (approx. 40°C) simplifies removal during the workup phase.[15][16] Crucially, it is inert under the reaction conditions and does not compete as a nucleophile. The use of a dry, or anhydrous, solvent is recommended to prevent the hydrolysis of TsCl, which would form the unreactive p-toluenesulfonic acid.

The Reaction Mechanism: A Self-Validating System

The trustworthiness of a protocol is grounded in its mechanistic rationale. The tosylation of 3-nitrophenol in the presence of pyridine proceeds through a well-established nucleophilic catalytic pathway.

-

Activation of TsCl: Pyridine acts as a nucleophile, attacking the sulfonyl chloride to form the highly reactive N-tosylpyridinium chloride intermediate.

-

Deprotonation: A second molecule of pyridine acts as a base, deprotonating the 3-nitrophenol to form the 3-nitrophenoxide anion.

-

Nucleophilic Attack: The 3-nitrophenoxide anion attacks the electrophilic sulfur atom of the N-tosylpyridinium intermediate.

-

Product Formation: The attack results in the formation of the desired product, this compound, and regenerates the pyridine catalyst. The pyridinium hydrochloride salt is formed as a stoichiometric byproduct.

Sources

- 1. 3-Nitrophenol | 554-84-7 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Nitrophenol for synthesis 554-84-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. p-Toluenesulfonyl Chloride [drugfuture.com]

- 6. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Dichloromethane 75-09-2 [sigmaaldrich.com]

- 11. Dichloromethane - Wikipedia [en.wikipedia.org]

- 12. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. labproinc.com [labproinc.com]

- 16. Dichloromethane | 75-09-2 [chemicalbook.com]

Reaction mechanism for the formation of 3-Nitrophenyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the Formation of 3-Nitrophenyl 4-methylbenzenesulfonate

This guide provides a comprehensive examination of the reaction mechanism for the synthesis of this compound, a key intermediate in various chemical syntheses. We will delve into the underlying principles of sulfonate ester formation, the causal factors behind experimental design, and provide a validated protocol for its preparation.

Introduction: Strategic Importance of Sulfonate Esters

The conversion of a hydroxyl group into a sulfonate ester, such as a tosylate, is a cornerstone transformation in organic synthesis. The hydroxyl group itself is a poor leaving group, but its conversion to a tosylate transforms it into an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][2][3] The title compound, this compound, is formed by the reaction of 3-nitrophenol with 4-methylbenzenesulfonyl chloride (commonly known as tosyl chloride, TsCl). This process is not merely a protective measure but an "activation" of the phenolic oxygen, paving the way for subsequent nucleophilic substitution reactions.[1]

The Reaction Mechanism: A Tale of Nucleophilic Catalysis

The formation of a sulfonate ester from a phenol (or an alcohol) and a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur center. While the reaction can proceed directly, the use of a base like pyridine is standard practice for two critical reasons: to neutralize the HCl byproduct and, more importantly, to act as a nucleophilic catalyst.[4][5]

Pillar 1: Reactant Roles and Electronic Effects

-

3-Nitrophenol (The Nucleophile): The oxygen atom of the phenolic hydroxyl group serves as the nucleophile. The presence of the nitro group at the meta position acts as a strong electron-withdrawing group, increasing the acidity of the phenolic proton.[6] This makes the corresponding phenoxide, formed in the presence of a base, a potent nucleophile.

-

4-methylbenzenesulfonyl Chloride (Tosyl Chloride, The Electrophile): The sulfur atom in tosyl chloride is highly electrophilic. It is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, creating a significant partial positive charge that invites nucleophilic attack.[5]

Pillar 2: The Dual Role of Pyridine